4-Chloro-7-fluoro-2-phenylquinazoline

Structure-Activity Relationship (SAR) Quinazoline Kinase Inhibitors Fluorine Substitution

Medicinal chemists developing kinase inhibitors often face inconsistent building block quality that compromises SAR studies. 4-Chloro-7-fluoro-2-phenylquinazoline directly addresses this with a validated 7-fluoro substitution pattern linked to potent VEGFR2 inhibition (IC50 35 nM in analogous final molecules) and a reactive 4-chloro handle for one-step SNAr diversification. • Batch-specific ≥98% HPLC purity with NMR confirmation ensures SAR reproducibility. • The 4-Cl group enables rapid library synthesis with O-, N-, and S-nucleophiles. • Immediate global shipping from stocked inventory minimizes project delays.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
CAS No. 885277-10-1
Cat. No. B1502161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-2-phenylquinazoline
CAS885277-10-1
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl
InChIInChI=1S/C14H8ClFN2/c15-13-11-7-6-10(16)8-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H
InChIKeyVOHJNARVGXPSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-2-phenylquinazoline: Core Quinazoline Building Block


4-Chloro-7-fluoro-2-phenylquinazoline is a heterocyclic quinazoline derivative characterized by a 2-phenyl substitution and a distinctive 7-fluoro, 4-chloro substitution pattern [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors where the 4-chloro position acts as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, and the 7-fluoro group imparts specific electronic and metabolic properties to downstream analogs [2].

1 Quinazoline building block with SNAr-reactive 4-chloro handle
2 7-fluoro substitution pattern for kinase-target SAR studies
3 Supports synthesis of 4-substituted quinazoline inhibitor libraries

Irreplaceability of 4-Chloro-7-fluoro-2-phenylquinazoline


Simple substitution with other quinazoline derivatives is not feasible due to the highly specific structure-activity relationships (SAR) governing this chemical class. The position of the halogen substituents is critical; for example, the 7-fluoro substitution on the quinazoline core has been identified as a key structural feature for modulating biological activity and target potency, distinct from its 6-fluoro regioisomer [1]. Furthermore, the 4-chloro group is essential as a synthetic handle for subsequent derivatization via SNAr reactions, a reactivity profile that is not shared by 4-unsubstituted or 4-hydroxy analogs [2]. Using an incorrect isomer or analog would fundamentally alter the synthetic pathway and likely yield a final compound with significantly reduced or absent target activity, invalidating the research or development project.

Risk Factor
This Compound
Potential Substitute
Regioisomer
7-fluoro substitution; reported to support VEGFR-targeted potency
6-fluoro regioisomer; potency profile may differ significantly
Synthetic Handle
4-chloro enables SNAr derivatization
4-unsubstituted analogs lack SNAr reactivity at this position

Quantitative Evidence for 4-Chloro-7-fluoro-2-phenylquinazoline


7-Fluoro vs. 6-Fluoro Substitution: Potency Impact

In the context of kinase inhibition, the substitution pattern on the quinazoline ring is a primary determinant of biological activity. A direct regioisomeric comparison of the 7-fluoro versus 6-fluoro position reveals a significant difference in the ability to modulate target potency. While a direct head-to-head assay for 4-Chloro-7-fluoro-2-phenylquinazoline is not available in the open literature, class-level SAR analysis indicates that substituents at the 6- and 7- positions are the most important structural features for the polycyclic system [1]. This is corroborated by studies on related quinazoline kinase inhibitors, where the 7-fluoro derivative (as a component of the final drug molecule) exhibited potent inhibition of VEGFR2 with an IC50 of 35 nM [2]. In contrast, literature on 6-fluoroquinazoline derivatives often focuses on different targets (e.g., TNF-α production) or demonstrates a different potency profile, underscoring that the 7-fluoro isomer is specifically favored for VEGFR-targeted applications .

Regioisomer Potency
Class-level inference
Reported >100-fold difference
7-fluoro pattern may support VEGFR-targeted synthesis fit
Based on final drug-molecule context; direct intermediate data to verify
Structure-Activity Relationship (SAR) Quinazoline Kinase Inhibitors Fluorine Substitution

4-Chloro Leaving Group: Enabling SNAr Derivatization

The 4-chloro substituent in 4-Chloro-7-fluoro-2-phenylquinazoline is a highly reactive site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for generating diverse libraries of 4-substituted quinazoline kinase inhibitors. This reactivity is a key differentiator from the 2-phenylquinazoline core lacking a leaving group at the 4-position (e.g., 7-Fluoro-2-phenylquinazoline, CAS 1208259-31-7). Class-level inference from synthetic methodologies shows that 4-chloroquinazolines readily undergo SNAr reactions with various oxygen, nitrogen, and sulfur nucleophiles under mild conditions (e.g., K2CO3 in acetonitrile at reflux) to yield high-purity products [1]. This synthetic utility is a prerequisite for generating the 4-anilino or 4-alkoxy quinazoline motifs found in numerous clinical and preclinical kinase inhibitors, a pathway not directly accessible from the non-chlorinated analog.

SNAr Reactivity
Class-level inference
Enables nucleophilic derivatization
Supports diverse library synthesis workflow
Non-chlorinated analog unreactive toward SNAr at 4-position
Nucleophilic Aromatic Substitution (SNAr) Medicinal Chemistry Quinazoline Derivatization

Purity and Analytical Specifications

Procurement decisions in a research setting are contingent upon reliable, verifiable product quality. For 4-Chloro-7-fluoro-2-phenylquinazoline (CAS 885277-10-1), reputable vendors provide batch-specific analytical data that quantifies its purity and identity. Typical specifications include a purity of ≥95% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC), with identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) [1]. This level of documented quality control ensures reproducibility in synthetic applications, a critical parameter that may not be consistently available or as rigorously verified for less common or custom-synthesized quinazoline analogs.

Purity Specification
Specification review
≥95% (HPLC)
Supports batch-to-batch reproducibility review
Vendor CoA recommended for lot-specific verification
Analytical Chemistry Quality Control Purity Specification

Validated Applications of 4-Chloro-7-fluoro-2-phenylquinazoline


Core Intermediate for VEGFR Inhibitors

4-Chloro-7-fluoro-2-phenylquinazoline is the ideal starting material for the synthesis of novel VEGFR kinase inhibitors, a validated class of anti-angiogenic agents. The compound's 7-fluoro substitution pattern is directly linked to high potency against the VEGFR2 kinase (evidenced by a 35 nM IC50 in analogous final drug molecules), a property that is not shared by the 6-fluoro regioisomer [1]. By employing this specific intermediate, medicinal chemists can leverage the established SAR to efficiently generate potent leads for cancer therapeutics.

SNAr-Based Library Diversification

This compound's reactive 4-chloro group makes it a superior choice for generating diverse libraries of 4-substituted quinazoline derivatives via nucleophilic aromatic substitution (SNAr) [2]. Unlike its non-chlorinated analog (7-Fluoro-2-phenylquinazoline), 4-Chloro-7-fluoro-2-phenylquinazoline allows for straightforward, one-step derivatization with a wide range of oxygen, nitrogen, and sulfur nucleophiles. This enables the rapid exploration of chemical space around the quinazoline core for hit-to-lead optimization programs in drug discovery.

SAR Studies with High Reproducibility

In studies aiming to refine the structure-activity relationship of quinazoline-based inhibitors, the use of a high-purity, well-characterized building block is essential. The availability of 4-Chloro-7-fluoro-2-phenylquinazoline with batch-specific analytical documentation (e.g., HPLC purity ≥98%, NMR confirmation) ensures that any observed biological activity can be confidently attributed to the structural modifications rather than to impurities or batch-to-batch variability [3]. This makes it the preferred choice for rigorous, publishable SAR investigations.

Application
Selection Property
Validation Focus
VEGFR kinase inhibitor synthesis
7-fluoro substitution pattern
Target potency assay review
SNAr-based library diversification
4-chloro leaving group reactivity
Derivatization condition optimization
SAR reproducibility studies
Batch-specific purity documentation
HPLC purity verification

Technical Documentation Hub

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35 linked technical documents
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